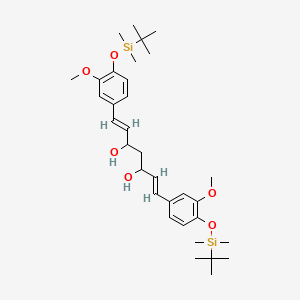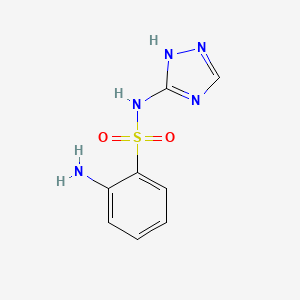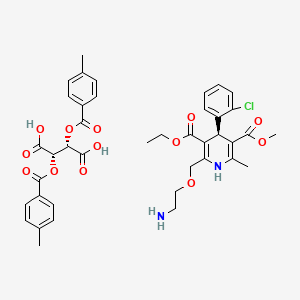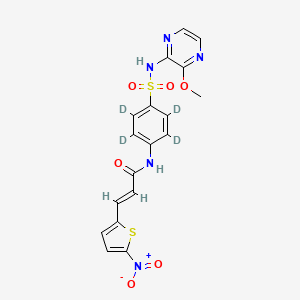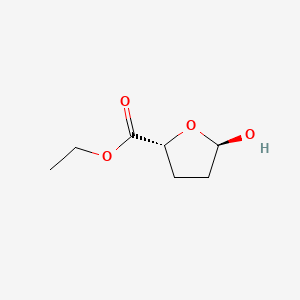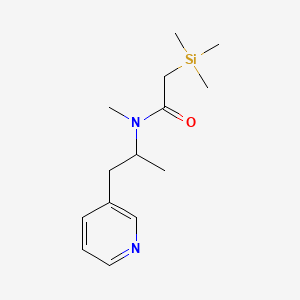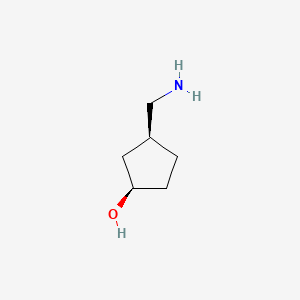
(1R,3S)-3-Aminomethyl-cyclopentanol
Vue d'ensemble
Description
“(1R,3S)-3-Aminomethyl-cyclopentanol” is a synthetic intermediate useful for pharmaceutical synthesis . It has the molecular formula C6H13NO and a molecular weight of 115.1748 .
Molecular Structure Analysis
The molecular structure of “(1R,3S)-3-Aminomethyl-cyclopentanol” consists of a cyclopentanol ring with an aminomethyl group attached. The molecular formula is C6H13NO . Unfortunately, specific details about the molecular structure analysis are not available in the search results.Applications De Recherche Scientifique
Enzymatic Synthesis and Kinetic Resolution
- Efficient multigram-scale synthesis of optical isomers of 3-(substituted-phenyl) cyclopentanols, including (1R,3S)-3-Aminomethyl-cyclopentanol, was achieved through lipase-catalyzed transesterification. This method demonstrated high efficiency, chemical yield, and enantioselectivity, making it practical for synthesizing biologically active compounds (Okumura et al., 2002).
Inhibition of β-Glucosidases
- Aminocyclopentitol inhibitors, such as (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol, derived from D-glucose, showed significant inhibition of β-glucosidases. This suggests potential applications in treating diseases related to enzyme malfunction (Boss et al., 2000).
Involvement in Neuropharmacology
- The isomers (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid and (1R,3S)-1-aminocyclopentane-1,3-dicarboxylic acid were studied for their potency, efficacy, and selectivity at metabotropic excitatory amino acid receptors. These findings are relevant in understanding the neural mechanisms and potential therapeutic applications (Schoepp et al., 1991).
Antiviral and Antineoplastic Applications
- Enantiomerically pure isosteres of ribose, synthesized from L-aspartic acid, including (1S,3S)- and (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentanes, have been used to construct nucleoside analogs with significant antiviral and antineoplastic activities. This showcases the potential of these compounds in pharmaceutical development (Rapoport et al., 2003).
Other Notable Applications
- Various other studies have focused on synthesizing analogs and isomers of (1R,3S)-3-Aminomethyl-cyclopentanol for diverse applications, such as developing new scaffolds for inhibiting glycosidases, exploring stereochemistry in neuropharmacology, and understanding the role of these compounds in inhibiting enzyme synthesis (Nakahara et al., 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(1R,3S)-3-(aminomethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBNZASXRSXFRW-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289478 | |
| Record name | (1R,3S)-3-(Aminomethyl)cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-Aminomethyl-cyclopentanol | |
CAS RN |
1110772-09-2 | |
| Record name | (1R,3S)-3-(Aminomethyl)cyclopentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1110772-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,3S)-3-(Aminomethyl)cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



